![molecular formula C19H21BrN2O2S B4767819 N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4767819.png)
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide
Descripción general
Descripción
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first developed by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the IKK complex, which is responsible for activating NF-κB. By inhibiting the IKK complex, this compound 11-7082 prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines and chemokines. Additionally, this compound 11-7082 can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. Additionally, this compound 11-7082 can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In vivo studies have shown that this compound 11-7082 can reduce inflammation and prevent tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide 11-7082 in lab experiments is its specificity for the IKK complex. Unlike other inhibitors that target multiple kinases, this compound 11-7082 selectively inhibits the activity of the IKK complex, making it a useful tool for studying NF-κB signaling. However, one limitation of using this compound 11-7082 is its potential toxicity at high concentrations. Studies have shown that this compound 11-7082 can induce cell death at concentrations above 10 μM, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the development and application of N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide 11-7082. One area of interest is the use of this compound 11-7082 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, there is interest in developing more potent and selective inhibitors of the IKK complex that can overcome the limitations of this compound 11-7082. Finally, there is potential for the use of this compound 11-7082 in the treatment of other diseases, such as neurodegenerative disorders and viral infections, where NF-κB signaling plays a role.
Aplicaciones Científicas De Investigación
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and cell survival. By inhibiting NF-κB, this compound 11-7082 can reduce inflammation and prevent the growth and survival of cancer cells.
Propiedades
IUPAC Name |
N-[(4-bromo-2-methylphenyl)carbamothioyl]-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-3-4-10-24-16-7-5-6-14(12-16)18(23)22-19(25)21-17-9-8-15(20)11-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOIHTVFCWLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4767746.png)
![1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4767757.png)
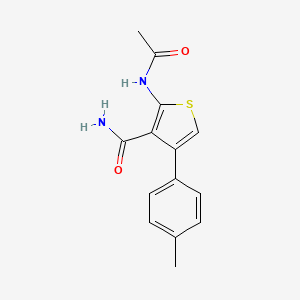
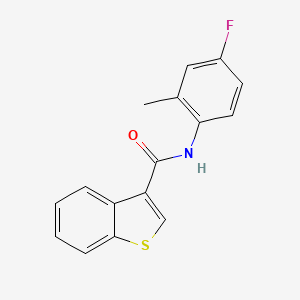
![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)
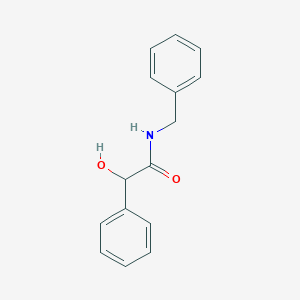
![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
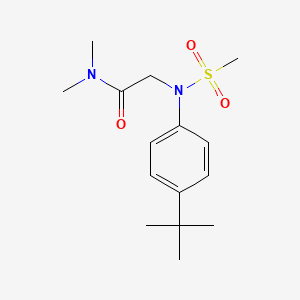
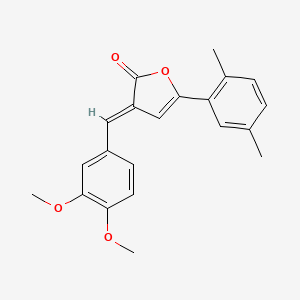
amine dihydrochloride](/img/structure/B4767839.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)